molecular formula C21H20O5 B3939712 methyl 4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

methyl 4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

Cat. No.: B3939712
M. Wt: 352.4 g/mol
InChI Key: ODNMWIRKOXWBTE-UHFFFAOYSA-N
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Description

Methyl 4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is a complex organic compound with the molecular formula C21H20O5. This compound is part of the coumarin family, known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate typically involves the reaction of 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol with methyl 4-(bromomethyl)benzoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and purification techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols .

Scientific Research Applications

Methyl 4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research and potential therapeutic applications .

Properties

IUPAC Name

methyl 4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-12-13(2)20(22)26-19-14(3)18(10-9-17(12)19)25-11-15-5-7-16(8-6-15)21(23)24-4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNMWIRKOXWBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
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methyl 4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
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methyl 4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
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methyl 4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
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methyl 4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
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methyl 4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

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